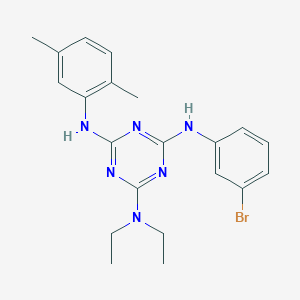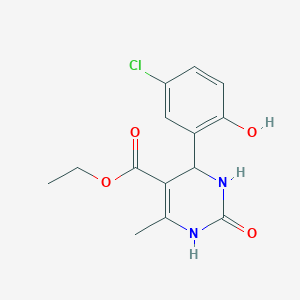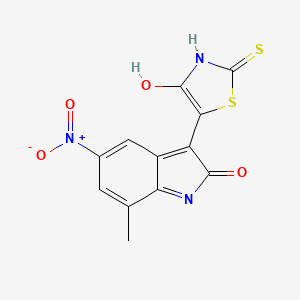![molecular formula C18H14N4O4 B3827265 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B3827265.png)
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
Descripción general
Descripción
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CNPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CNPPA has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood. However, studies have suggested that 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases such as cancer, diabetes, and cardiovascular disease. Furthermore, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to induce apoptosis in cancer cells, which may help in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the toxicity and safety of 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide need to be further evaluated.
Direcciones Futuras
There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide. One potential direction is to further investigate its mechanism of action and therapeutic potential. Another direction is to evaluate its toxicity and safety in animal models. Additionally, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide could be used as a lead compound for the development of new therapeutic agents with improved efficacy and safety.
Aplicaciones Científicas De Investigación
2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, 2-(2-cyanophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-12-15-5-1-2-6-17(15)26-13-18(23)21-20-11-3-4-14-7-9-16(10-8-14)22(24)25/h1-11H,13H2,(H,21,23)/b4-3+,20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPVVQJAAAWTK-YQJIRVCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B3827183.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(5-methyl-2-furyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B3827193.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3827201.png)

![1-butoxy-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol](/img/structure/B3827235.png)
![3-chloro-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyridazine bis(trifluoroacetate)](/img/structure/B3827241.png)

![N-[4-({6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)phenyl]acetamide](/img/structure/B3827251.png)
![N-methyl-3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3827257.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3827261.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3827285.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827290.png)
